Thiolutin

Catalog No.
S545239
CAS No.
87-11-6
M.F
C8H8N2O2S2
M. Wt
228.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiolutin

CAS Number

87-11-6

Product Name

Thiolutin

IUPAC Name

N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)acetamide

Molecular Formula

C8H8N2O2S2

Molecular Weight

228.3 g/mol

InChI

InChI=1S/C8H8N2O2S2/c1-4(11)9-6-7-5(3-13-14-7)10(2)8(6)12/h3H,1-2H3,(H,9,11)

InChI Key

MHMRAFONCSQAIA-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C2C(=CSS2)N(C1=O)C

solubility

0.21 mg/mL

Synonyms

Thiolutin; Acetopyrrothin; NSC 3927; NSC-3927; NSC3927.

Canonical SMILES

CC(=O)NC1=C2C(=CSS2)N(C1=O)C

The exact mass of the compound Thiolutin is 228.0027 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3927. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrrolidines - Pyrrolidinones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of RNA Polymerase II

Scientific Field: Molecular Biology

Application Summary: Thiolutin has been identified as a direct inhibitor of RNA Polymerase II (Pol II), which is crucial for DNA transcription. This application is significant in the study of transcription mechanisms and the development of antibiotics.

Methods of Application

Glucose Metabolism Studies

Scientific Field: Endocrinology and Metabolic Research

Application Summary: Thiolutin’s impact on glucose metabolism makes it a tool for studying metabolic disorders and the regulation of glucose levels in cells.

Methods of Application

    Metabolic Flux Analysis: Researchers use this method to trace the pathways of glucose utilization affected by Thiolutin.

TOR Signaling Pathway Investigation

Scientific Field: Cell Signaling and Growth Regulation

Application Summary: Thiolutin is used to study the Target of Rapamycin (TOR) signaling pathway, which is crucial for cell growth and proliferation.

Methods of Application

    Signal Transduction Assays: These assays help in understanding how Thiolutin affects the TOR pathway.

Hog/MAPK Pathway Signaling

Scientific Field: Molecular Genetics

Application Summary: The High Osmolarity Glycerol (Hog) response and Mitogen-Activated Protein Kinase (MAPK) pathways are essential for cell adaptation to stress, and Thiolutin serves as a means to study these pathways.

Methods of Application

    Kinase Activity Assays: To determine the influence of Thiolutin on Hog/MAPK signaling.

mRNA Degradation and P-body Formation

Scientific Field: RNA Biology

Application Summary: Thiolutin has been implicated in the regulation of mRNA stability and the formation of P-bodies, which are involved in mRNA decay and storage.

Methods of Application

    RNA Stability Assays: These assays measure the half-life of mRNA in the presence of Thiolutin.

Proteasome Activity Modulation

Scientific Field: Proteomics

Application Summary: Investigating the effect of Thiolutin on the proteasome, the protein complex responsible for degrading unwanted proteins, is crucial for understanding protein homeostasis.

Methods of Application

    Proteasome Inhibition Assays: To assess how Thiolutin influences proteasome activity.

Oxidative Stress Response and Metal Interaction

Scientific Field: Redox Biology and Bioinorganic Chemistry

Application Summary: Thiolutin’s interaction with metals and its role in oxidative stress make it a valuable compound for studying redox biology and metalloprotein function.

Methods of Application

    Metal Interaction Studies: Experiments designed to elucidate the binding of Thiolutin to various metal ions.

    Oxidative Stress Assays: To measure the impact of Thiolutin on cellular redox state.

Transcription Inhibition Mechanism Elucidation

Application Summary: Recent studies have shed light on the complex effects of Thiolutin, particularly its role as a direct inhibitor of RNA Polymerase II (Pol II) in vitro .

Methods of Application

Antibacterial Activity Against Resistant Strains

Application Summary: Thiolutin has been identified from marine-derived Streptomyces sp. and shows promising antibacterial activities against resistant strains of bacteria .

Methods of Application

Thiolutin is a sulfur-containing antibiotic and anti-angiogenic compound produced by the bacterium Streptomyces luteosporeus. It is characterized by its disulfide structure and is known for its potent inhibitory effects on various RNA polymerases, specifically in bacterial and yeast systems. Thiolutin has been shown to inhibit RNA synthesis directed by all three yeast RNA polymerases (I, II, and III) and is utilized in studies concerning mRNA stability . Additionally, thiolutin acts as a zinc chelator, interacting with multiple metalloproteins and influencing various cellular processes, including glucose metabolism and oxidative stress responses .

Thiolutin acts by inhibiting RNA polymerase II, an enzyme essential for transcription in various organisms []. The exact mechanism is still being elucidated, but research suggests it might involve multiple pathways []:

  • Direct inhibition of RNA polymerase II by competing for binding sites [].
  • Induction of oxidative stress through thiol oxidation [].
  • Interaction with metal ions like manganese and copper, potentially affecting enzyme function [].

  • Zinc Chelation: Thiolutin can chelate zinc ions, which is critical for its inhibitory action on metalloproteases, particularly those containing the JAMM domain such as Rpn11. This interaction disrupts the function of these enzymes by binding to the catalytic zinc ion in their active sites .
  • Oxidative Stress Induction: The compound can induce oxidative stress by oxidizing thioredoxins in vivo. This reaction is linked to its ability to interfere with redox-sensitive pathways within cells .
  • Inhibition of RNA Polymerases: Thiolutin directly inhibits RNA polymerase II transcription initiation in vitro, requiring the presence of manganese ions for its activity. This suggests a complex mechanism of action that may involve redox-sensitive covalent modifications .

Thiolutin exhibits a range of biological activities:

  • Antibiotic Properties: It is effective against various bacterial strains and inhibits yeast growth by interfering with RNA synthesis .
  • Anti-Angiogenic Effects: Thiolutin has been shown to suppress tumor cell-induced angiogenesis by inhibiting the adhesion of human umbilical vein endothelial cells to vitronectin .
  • Inflammasome Inhibition: Recent studies indicate that thiolutin acts as a potent inhibitor of the NLRP3 inflammasome, which plays a significant role in inflammatory responses. This activity suggests potential therapeutic applications in inflammatory diseases .

Thiolutin is primarily synthesized through fermentation processes involving specific strains of Streptomyces. The production typically occurs in submerged culture conditions where the bacteria are cultivated in nutrient-rich media. The fermentation process allows for the extraction and purification of thiolutin from the culture broth. Alternative synthetic methods have been explored but are less common compared to natural extraction methods from microbial sources .

Thiolutin has diverse applications across various fields:

  • Research Tool: It is widely used in molecular biology research to study RNA polymerase function and mRNA stability due to its inhibitory properties on RNA synthesis .
  • Therapeutic Potential: Given its anti-inflammatory effects, thiolutin is being investigated for potential use in treating inflammatory diseases like psoriasis by targeting the NLRP3 inflammasome pathway .
  • Cancer Research: Its anti-angiogenic properties make it a candidate for exploring treatments aimed at inhibiting tumor growth and metastasis through angiogenesis suppression .

Studies have demonstrated that thiolutin interacts with various cellular components:

  • Metalloproteins: Thiolutin's ability to chelate zinc ions affects numerous metalloproteins involved in critical cellular functions, including proteasomal degradation pathways .
  • Cell Signaling Pathways: The compound influences multiple signaling pathways, including glucose metabolism and oxidative stress responses, indicating its broad impact on cellular homeostasis .
  • Drug Resistance Mechanisms: Research has identified drug efflux pumps that contribute to resistance against thiolutin, providing insights into how cells adapt to its inhibitory effects .

Thiolutin shares structural and functional similarities with several other compounds. Below are some notable comparisons:

CompoundStructure TypePrimary ActionUnique Features
AureothricinAntibioticInhibits bacterial growthSimilar structure but distinct production pathway
HolomycinAntibioticInhibits RNA polymerasesShares similar mechanisms but different targets
DithiolopyrroloneAntibioticInhibits JAMM metalloproteasesBroader spectrum of activity against metalloproteins
CycloheximideProtein Synthesis InhibitorInhibits eukaryotic protein synthesisMechanistically distinct from thiolutin

Thiolutin's unique disulfide structure and specific inhibitory actions on RNA polymerases and metalloproteases distinguish it from these similar compounds, making it a valuable tool in biochemical research and potential therapeutic applications.

Thiolutin was first isolated in 1950 from Streptomyces luteosporeus during systematic screening of actinomycetes for novel antimicrobial agents. Initial structural elucidation by Celmer and Solomons in 1953 identified its core as a pyrrolidine ring fused with a dithiolane system, later confirmed as 4-methyl-7-propionyl-1,2-dithiolo[4,3-b]pyrrol-5(4H)-one. Early pharmacological studies demonstrated broad-spectrum activity against Gram-positive bacteria (MIC 0.5-2 μg/mL) and mycobacteria, with particular efficacy against Mycobacterium tuberculosis H37Rv (MIC 0.25 μg/mL).

A 1953 comparative hydrolysis study revealed thiolutin shares structural similarities with aureothricin, though differentiation was established through methylation patterns and side chain variations. Solubility profiling showed preferential dissolution in polar aprotic solvents (DMF, DMSO) over aqueous systems, a property influencing subsequent formulation strategies.

PropertyValue/DescriptionSource Reference
Molecular FormulaC₈H₈N₂O₂S₂
Molecular Weight220.29 g/mol
Solubility0.2 g/L in water; soluble in DMSO, DMF
UV λmax (methanol)248 nm, 390 nm
Crystal StructureMonoclinic, space group P2₁/c

Classification within Dithiolopyrrolone Antibiotics

Thiolutin belongs to the dithiolopyrrolone family, characterized by a bicyclic system containing a pyrrolidinone ring fused to a 1,2-dithiolane ring. This structural class includes:

CompoundSubstituentsKey Differentiating Features
ThiolutinN4-methyl, N7-propionylBroadest antimicrobial spectrum
HolomycinN4-H, N7-acetylEnhanced antifungal activity
AureothricinN4-methyl, N7-butyrylReduced mammalian cell toxicity
ThiomarinolHybrid polyketide-dithiolopyrroloneMarine bacterial origin

Structural modifications at N4 and N7 positions govern target specificity, with methylation enhancing eukaryotic RNA polymerase inhibition while propionylation increases membrane permeability. The redox-active disulfide bond enables thiolutin to act as a zinc chelator, inhibiting JAMM metalloproteases like Rpn11 (IC₅₀ = 3.2 μM) and Csn5 (IC₅₀ = 5.8 μM).

Evolution of Thiolutin Research (1950-2025)

Research phases reflect shifting paradigms in antibiotic discovery:

1950-1970: Antimicrobial Era

  • 1953: First total synthesis attempts
  • 1965: Industrial-scale fermentation optimization (yield 120 mg/L)
  • 1973: Identification as RNA polymerase inhibitor (yeast Pol II IC₅₀ = 0.8 μM)

1980-2000: Mechanistic Expansion

  • 1987: Discovery of Tor signaling pathway inhibition
  • 1992: Structural basis for zinc chelation established
  • 2001: Anti-angiogenic activity reported (67% HUVEC adhesion inhibition at 10 μM)

2010-2025: Systems Biology Era

  • 2017: JAMM metalloprotease inhibition characterized
  • 2023: Elucidation of Mn²⁺-dependent Pol II inhibition
  • 2025: Desert Streptomyces xanthus strain yielding 270 mg/L thiolutin

Recent advances include cryo-EM structures showing thiolutin-induced Pol II backtracking (3.8 Å resolution) and metabolic engineering achieving 450% yield improvement via Saccharothrix algeriensis chassis.

Significance in Microbial Natural Products Chemistry

Thiolutin's biosynthetic gene cluster (BGC) in Saccharothrix algeriensis NRRL B-24137 contains 12 open reading frames, including novel methyltransferases and acyl-CoA ligases absent in holomycin pathways. Key features:

GeneFunctionUnique Feature
thlADithiolopyrrolone core synthesisSubstrate promiscuity
thlMN4-methyltransferaseSAM-dependent regioselectivity
thlPPropionyl-CoA ligaseBroad chain-length acceptance

The 2025 discovery of Streptomyces xanthus TRM70308 producing 270 mg/L thiolutin marked a breakthrough, as previous yields rarely exceeded 50 mg/L. Genome mining revealed 25 BGCs, with only 4% showing homology to known clusters, underscoring thiolutin's phylogenetic distinctiveness.

Metabolomic profiling via LC-MS/MS identified 33 secondary metabolites in thiolutin-producing strains, including novel aconicarpyrazine derivatives demonstrating synergistic antifungal effects. These findings position thiolutin as a chemical scaffold for hybrid antibiotic development through combinatorial biosynthesis.

Streptomyces luteosporeus

Streptomyces luteosporeus represents the primary and most well-characterized microbial source of thiolutin production [1] [2] [3] [4]. This aerobic, spore-forming, mesophilic bacterium belongs to the actinomycete family and demonstrates remarkable capability for thiolutin biosynthesis through submerged fermentation processes [1]. The organism exhibits typical Streptomyces morphological characteristics, including the formation of aerial mycelium and production of multiple antibiotic compounds [5].

Streptomyces luteosporeus produces thiolutin as its main dithiolopyrrolone product, with aureothricin formed as a by-product during the fermentation process [1] [2]. The strain has been extensively studied for commercial thiolutin production, with fermentation conditions optimized to achieve yields suitable for research and therapeutic applications [3] [4]. The bacterium demonstrates consistent thiolutin production when cultured under controlled environmental conditions, making it the preferred source for large-scale thiolutin biosynthesis.

Saccharothrix algeriensis

Saccharothrix algeriensis NRRL B-24137 represents a unique thiolutin-producing organism isolated from Sahara desert soil in Algeria [6] [7] [8]. This filamentous bacterium demonstrates exceptional biosynthetic diversity, producing not only thiolutin but also a variety of other dithiolopyrrolone natural products including holomycin and various novel derivatives [6] [7] [9] [10].

The organism exhibits remarkable metabolic flexibility, capable of sequential substrate consumption with preferential utilization of amino acids followed by glucose [9] [10]. Saccharothrix algeriensis demonstrates a complex four-phase growth pattern, where thiolutin production occurs as a secondary metabolism process that is decoupled from primary growth and initiated by nitrogen source depletion [9] [10]. The bacterium's ability to produce diverse dithiolopyrrolone analogs through precursor-directed biosynthesis makes it particularly valuable for pharmaceutical research applications [6] [7].

Bioinformatics analysis of Saccharothrix algeriensis has revealed the presence of a complete biosynthetic gene cluster containing all essential genes for holothin core biosynthesis, along with several auxiliary genes [6] [7] [8]. However, heterologous expression of this gene cluster in Streptomyces albus produces only holomycin, indicating that genes responsible for thiolutin-specific modifications are located outside the main cluster [6] [7] [8].

Streptomyces kasugaensis

Streptomyces kasugaensis represents another significant microbial source for thiolutin production, originally isolated from soil in Nara City, Japan, specifically from the Kasuga shrine area [11] [12] [13]. This bacterium produces both kasugamycin and thiolutin, demonstrating dual antibiotic biosynthetic capabilities [11] [12] [13].

Studies on Streptomyces kasugaensis have provided crucial insights into the metabolic regulation of thiolutin biosynthesis [14] [11]. Research has demonstrated that L-methionine and DL-ethionine significantly decrease thiolutin production in this organism, with production levels inversely correlated to methionine concentrations in the culture medium [14] [11]. In the presence of L-methionine, the culture additionally produces 3-methylthioacrylic acid, 3-methylthiopropionic acid, and 3,6-bis-(2-methylthioethyl)-2,5-dioxopiperazine, indicating complex metabolic interactions affecting thiolutin biosynthesis [14] [11].

Biosynthetic Gene Clusters

Essential Genes for Holothin Core Biosynthesis

The biosynthetic gene clusters for thiolutin production contain all essential genes required for holothin core biosynthesis, representing the fundamental dithiolopyrrolone scaffold that serves as the precursor to thiolutin [6] [7] [8] [15] [16]. These gene clusters demonstrate remarkable conservation across different thiolutin-producing species, with similar organizational patterns observed in Saccharothrix algeriensis, Streptomyces clavuligerus, and other dithiolopyrrolone producers [15] [16] [17].

The essential genes encode multiple enzymatic functions critical for holothin assembly, including a multi-domain non-ribosomal peptide synthetase (NRPS) system that recognizes and adenylates cysteine residues [18] [16]. The NRPS machinery plays a fundamental role in forming the peptide bonds necessary for the bicyclic dithiolopyrrolone structure [18]. Additional essential genes encode oxidoreductases responsible for the complex eight-electron oxidation process that generates the characteristic dithiolopyrrolone scaffold from cysteine precursors [15] [16].

Research has identified that the holothin biosynthetic pathway involves joining two cysteine residues into an L-cysteine-L-cysteine dipeptide precursor, followed by extensive oxidation to generate the dithiolopyrrolone scaffold [15] [16]. The timing and sequence of decarboxylation, carbon-carbon bond formation, and disulfide bond formation during holothin assembly represent areas of ongoing investigation [15] [16].

Regulatory Elements and Expression Patterns

The regulatory elements controlling thiolutin biosynthesis demonstrate complex patterns of expression that respond to environmental conditions and metabolic status [14] [11] [10]. Studies on Streptomyces kasugaensis have revealed that L-methionine and DL-ethionine function as negative regulators of thiolutin production, with their presence leading to decreased antibiotic biosynthesis [14] [11].

Expression patterns of thiolutin biosynthetic genes are closely linked to secondary metabolism activation, which occurs primarily during substrate limitation conditions [9] [10]. In Saccharothrix algeriensis, thiolutin production is initiated specifically upon nitrogen source depletion, indicating that regulatory elements respond to nutritional stress signals [9] [10]. This regulatory mechanism ensures that thiolutin biosynthesis occurs as a secondary metabolic process, decoupled from primary growth phases [9] [10].

The gene responsible for N4-methylation and genes involved in acylated chain formation are located outside the main biosynthetic gene cluster, suggesting that regulatory control extends beyond the core cluster boundaries [6] [7] [8]. This distributed organization requires coordinated expression of genes from multiple chromosomal locations, adding complexity to the regulatory network governing thiolutin production [6] [7] [8].

Biosynthetic Pathways and Mechanisms

Role of S-adenosyl-L-methionine in N4-methylation

S-adenosyl-L-methionine (SAM) plays a crucial role in thiolutin biosynthesis by serving as the methyl donor for N4-methylation, a late-stage modification that distinguishes thiolutin from its precursor holomycin [6] [7] [8]. Cell-free extract experiments using Saccharothrix algeriensis have demonstrated that incubation of holomycin with SAM results in the production of thiolutin, conclusively establishing SAM as the source of the N4-methyl group [6] [7] [8].

The N4-methylation reaction represents a critical step in thiolutin-type dithiolopyrrolone biosynthesis, occurring after the formation of the core holothin scaffold [6] [7] [8]. This methylation process is catalyzed by a specific methyltransferase that recognizes the holomycin substrate and transfers the methyl group from SAM to the N4 position of the dithiolopyrrolone ring system [6] [7] [8].

The timing of N4-methylation in the biosynthetic pathway has been established as occurring in the late stages of thiolutin biosynthesis, following the formation of the basic dithiolopyrrolone structure [6] [7] [8]. This late-stage methylation provides a potential regulatory checkpoint for controlling the production of different dithiolopyrrolone analogs, as the methyltransferase specificity determines whether holomycin is converted to thiolutin or remains in its unmethylated form [6] [7] [8].

Formation of Various Acylated Chains

The formation of various acylated chains in thiolutin biosynthesis represents a complex process involving multiple acyltransferase activities that contribute to the structural diversity of dithiolopyrrolone natural products [19]. Studies using Saccharothrix algeriensis have identified pyrrothine N-acyltransferase activities responsible for transferring acyl groups from acyl-CoA donors to the pyrrothine core structure [19].

Two distinct acyltransferase activities have been biochemically characterized in crude extracts of Saccharothrix algeriensis: acetyltransferase and benzoyltransferase [19]. The acetyltransferase catalyzes the incorporation of linear acyl groups to form acetyl-pyrrothine, while the benzoyltransferase incorporates cyclic acyl groups to produce benzoyl-pyrrothine [19]. Both enzymes demonstrate specific temperature and pH optima, with acetyltransferase showing optimal activity at 40°C and pH 7, and benzoyltransferase at 55°C and pH 9 [19].

The diversity of acylated chains formed during thiolutin biosynthesis is controlled by the availability of different acyl-CoA substrates and the specificity of the acyltransferase enzymes [19]. Enzymatic synthesis experiments have successfully produced nine different dithiolopyrrolone derivatives, including three compounds never before obtained through natural fermentation: acetoacetyl-pyrrothine, hydroxybutyryl-pyrrothine, and dimethyl thiolutin [19].

Metabolic Regulation of Thiolutin Production

Effects of L-Methionine and DL-ethionine

L-methionine and DL-ethionine exert significant inhibitory effects on thiolutin production in Streptomyces kasugaensis, demonstrating the importance of sulfur amino acid metabolism in regulating antibiotic biosynthesis [14] [11]. The presence of L-methionine in culture media leads to decreased production of both thiolutin and aureothricin, with the magnitude of inhibition directly correlated to methionine concentration [14] [11].

When L-methionine is present in the culture medium, Streptomyces kasugaensis redirects its metabolism to produce alternative sulfur-containing compounds, including 3-methylthioacrylic acid, 3-methylthiopropionic acid, and 3,6-bis-(2-methylthioethyl)-2,5-dioxopiperazine [14] [11]. This metabolic redirection suggests that methionine availability influences the carbon and sulfur flux through pathways competing with thiolutin biosynthesis [14] [11].

DL-ethionine demonstrates similar inhibitory effects on thiolutin production, likely through its role as a methionine analog that interferes with normal sulfur amino acid metabolism [14] [11]. The inhibitory mechanism appears to involve competition for enzymatic activities or regulatory proteins that normally facilitate thiolutin biosynthesis [14] [11]. These findings highlight the critical importance of balanced sulfur amino acid metabolism for optimal thiolutin production.

Environmental Factors Affecting Biosynthesis

Environmental factors play crucial roles in regulating thiolutin biosynthesis, with substrate availability representing the most significant determinant of production [9] [10]. Studies on Saccharothrix algeriensis have established that thiolutin production is triggered by nitrogen source depletion, indicating that nutrient limitation serves as a primary environmental signal for secondary metabolism activation [9] [10].

The concentration of yeast extract in culture media significantly affects the stoichiometric coefficients governing thiolutin biosynthesis, with variations of 40-50% observed when yeast extract concentrations are altered [9] [10]. This effect appears to result from unknown components within yeast extract that interfere with bacterial metabolism, rather than from the amino acid content alone [9] [10]. In contrast, glucose concentration shows minimal impact on biosynthetic stoichiometry, with variations less than 15% [9] [10].

Physical culture conditions including pH, temperature, and aeration also influence thiolutin production [9] [10]. Optimal thiolutin biosynthesis in Saccharothrix algeriensis occurs at pH 7 ± 0.035 and 30°C, with adequate aeration (0.5 vessel volumes per minute) and dissolved oxygen levels maintained above 30% saturation [9] [10]. These conditions support the aerobic oxidation steps required for dithiolopyrrolone scaffold formation while maintaining cellular viability and metabolic activity [9] [10].

Microbial SpeciesKey CharacteristicsIsolation SourceOther Products
Streptomyces luteosporeusPrimary thiolutin producer; aerobic, spore-forming, mesophilic; produces aureothricin as by-productSoilAureothricin, indolmycin
Saccharothrix algeriensis NRRL B-24137Isolated from Sahara desert; produces variety of dithiolopyrrolone natural productsSahara desert soil (Algeria)Holomycin, various dithiolopyrrolone derivatives
Streptomyces kasugaensisProduces kasugamycin and thiolutin; isolated from soil in Nara, JapanSoil (Nara City, Kasuga shrine, Japan)Kasugamycin
Streptomyces thioluteus DSM 40027Produces aureothricin and thiolutin; contains aut gene clusterNot specifiedAureothricin
Streptomyces sp. BTBU20218885Marine-derived strain from Xiamen, China; produces thiolopyrrolone derivativesCoastal mud sample (Xiamen, China)Thiolopyrrolone A, 2,2-dioxidothiolutin
Gene CategoryFunctionLocationNotes
Essential Holothin Core GenesCore dithiolopyrrolone scaffold biosynthesisWithin gene clusterAll essential genes present in Sa. algeriensis cluster
N4-methylation GeneN4-methylation using S-adenosyl-L-methionineOutside main gene clusterLate stage biosynthesis; SAM-dependent
Acylated Chain Formation GenesFormation of various acylated chains on N7 positionOutside main gene clusterResponsible for thiolutin diversity
Regulatory ElementsExpression control and metabolic regulationWithin and outside clusterL-methionine and DL-ethionine affect expression
Type II ThioesteraseBeneficial role in dithiolopyrrolone biosynthesis (HlmK)Can be heterologous (from hlm cluster)HlmK has Ser to Gly mutation but remains active
Flavin-dependent OxidaseDisulfide bond formation in late stage biosynthesisWithin gene clusterSimilar to HlmI/HomI function
DecarboxylaseInvolved in holothin assembly pathwayWithin gene clusterPart of cysteine processing pathway
Environmental FactorEffect on Thiolutin ProductionMechanism
Nitrogen Source DepletionInitiates thiolutin production (secondary metabolism)Substrate deprivation triggers secondary metabolism
L-Methionine ConcentrationDecreases thiolutin production in S. kasugaensisMetabolic regulation through methionine pathway
DL-ethionine PresenceDecreases thiolutin production in S. kasugaensisSimilar to L-methionine inhibitory effect
Yeast Extract ConcentrationAffects stoichiometric coefficients (40-50% variation)Unknown yeast extract components interfere with metabolism
Glucose ConcentrationMinimal effect on stoichiometric coefficients (<15% variation)Primary carbon source but not rate-limiting
pH ControlMaintained at pH 7 ± 0.035 for optimal productionOptimal enzyme activity and cellular processes
TemperatureOptimal at 30°C for Sa. algeriensisOptimal growth and enzyme activity temperature
Aeration Rate0.5 vvm with dissolved oxygen >30% saturationAerobic metabolism requirement for oxidation steps

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

228.00271985 g/mol

Monoisotopic Mass

228.00271985 g/mol

Boiling Point

152.00 to 156.00 °C. @ 17.00 mm Hg

Heavy Atom Count

14

Appearance

Solid powder

Melting Point

273 - 276 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

02C005Q20B

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

87-11-6

Wikipedia

Thiolutin

Dates

Last modified: 08-15-2023

The final acylation step in aromatic dithiolopyrrolone biosyntheses: identification and characterization of the first bacterium N-benzoyltransferase from Saccharothrix algeriensis NRRL B-24137

S Saker, S Chacar, F Mathieu
PMID: 25837505   DOI: 10.1016/j.enzmictec.2015.02.005

Abstract

The last step in the biosynthesis of dithiolopyrrolone antibiotics was thought to involve the transfer of acyl group from acyl-CoA to pyrrothine/holothin core. In Saccharothrix algeriensis NRRL B-24137, two acyltransferases, an acetyltransferase and a benzoyltransferase were proposed to catalyze this step. We have previously identified, in Sa. algeriensis genome, two open read frames, actA and actB patiently encoded these enzymes. This study focuses primarily on the characterization of the protein encoded by actA. After cloning and expressing of actA in Escherichia coli BL21, the recombinant protein encoded by actA was purified. Selectivity of ActA for pyrrothine/holothin as substrate and different acyl-CoA as co-substrate was evaluated using two acyls-groups, linear and aromatic. The enzyme was shown to prefer aromatic groups over linear groups as donor group; further neither product nor transfer was observed for linear groups. Therefore ActA has been determined to be a pyrrothine/holothin N-benzoyltransferase which can either pyrrothine (Km of 72μM) or holothin (Km of 129.5μM) as substrates and benzoyl-CoA (Km of 348.65 and 395.28μM) as co-substrates for pyrrothine and holothin, respectively. The optimum pH and temperature has been shown to be 8, 40°C, respectively. ActA is the first enzyme characterized as N-benzoyltransferase in bacteria.


Identification of two putative acyltransferase genes potentially implicated in dithiolopyrrolone biosyntheses in Saccharothrix algeriensis NRRL B-24137

S Saker, A Lebrihi, F Mathieu
PMID: 24723205   DOI: 10.1007/s12010-014-0896-0

Abstract

The dithiolopyrrolone class of antibiotics has been known to display bacteriostatic activity against both Gram-positive and Gram-negative bacteria and exert other biological activities. Acyltransferase activities are proposed to be responsible for the structural diversity of dithiolopyrrolones produced by Saccharothrix algeriensis NRRL B-24137. Moreover, two activities, pyrrothine N-acetyltransferase and pyrrothine N-benzoyltransferase, are reported to catalyze the formation, respectively, to thiolutin and benzoyl-pyrrothine (BEP) in this bacterium. In this study, two genes encoding two putative acyltransferases were identified in S. algeriensis. The first one, actA, was identified by bioinformatic analysis and by analogy to an acetyltransferase, hlmA, identified in holomycin biosynthetic gene cluster in Streptomyces clavuligerus. The second was identified by purification of both enzymes from the bacterial biomass which provided a semipurified extract. The microsequencing of tryptic peptides from the final protein preparation yielded sequences of eight different fragments, two of them encoded by one gene, actB, in S. algeriensis genome bank. The alignment of actB against the GenBank database revealed significant homology to acyltransferase family. Differential expression of these genes, actA and actB, was then investigated in three different media: (i) semisynthetic medium (SSM), which promotes the production of thiolutin; (ii) SSM supplemented by 1.25 mM benzoic acid (SSM + BA), which promotes the production of both thiolutin and BEP; and (iii) tryptic soy broth (TSB) in which no dithiolopyrrolone derivatives were detected.


Identification and characterization of the biosynthetic gene cluster of thiolutin, a tumor angiogenesis inhibitor, in Saccharothrix algeriensis NRRL B-24137

Sheng Huang, Ming Him Tong, Zhiwei Qin, Zixin Deng, Hai Deng, Yi Yu
PMID: 25353334   DOI: 10.2174/1871520614666141027145200

Abstract

In this study, a new dithiolopyrrolone biosynthetic pathway was identified in Saccharothrix algeriensis NRRL B-24137, which was reported to produce a variety of dithiolopyrrolone natural products including thiolutin, a potential drug candidate for tumor angiogenesis inhibition. Bioinformatics analysis of the cluster revealed that it contains all the essential genes for holothin core biosynthesis and several other auxiliary genes. Interestingly, heterologous expression of the gene cluster in Streptomyces albus only induced the production of holomycin, implying that the gene responsible for the N4-methylation and the gene(s) involved in the formation of various acylated chains on N7 position of the holothin may locate outside the gene cluster. Incubation of holomycin with S-adenosyl-L-methionine (SAM) in the cell-free extract of Sa. algeriensis resulted in the production of thiolutin, suggesting that the N4-methyl group of thiolutin is originated from SAM, and the N4-methylation could be in the late stage of biosynthesis of thiolutin type dithiolopyrrolones. An evolution-based model for biosynthesis of thiolutin and its analogs was further proposed based on these results.


[Bactericidal, protozoicidal and fungicidal properties of thiolutin]

A SENECA, J H KANE, J ROCKENBACH
PMID: 24542052   DOI:

Abstract




The PSMD14 inhibitor Thiolutin as a novel therapeutic approach for esophageal squamous cell carcinoma through facilitating SNAIL degradation

Chao Jing, Xingchen Li, Mengqian Zhou, Shengchi Zhang, Qingchuan Lai, Dandan Liu, Beibei Ye, Linqi Li, Yue Wu, Hong Li, Kai Yue, Peng Chen, Xiaofeng Yao, Yansheng Wu, Yuansheng Duan, Xudong Wang
PMID: 33897885   DOI: 10.7150/thno.46109

Abstract

Metastasis and chemoresistance are major causes of poor prognosis in patients with esophageal squamous cell carcinoma (ESCC), manipulated by multiple factors including deubiquitinating enzyme (DUB). DUB PSMD14 is reported to be a promising therapeutic target in various cancers. Here, we explored the antitumor activity of Thiolutin (THL), the PSMD14 inhibitor, as a new therapy strategy in ESCC.
Through 4-NQO-induced murine ESCC model, we investigated the expression of PSMD14 in esophageal tumorigenesis. Ubiquitin-AMC assay was performed to evaluate DUB activity of PSMD14 with THL treatment. The effect of THL on epithelial-to-mesenchymal transition (EMT), invasion, stemness and chemosensitivity was detected by using
and
experiments. Immunoprecipitation and
ubiquitination assay were conducted to examine whether THL could impair the deubiquitination and stability of SNAIL regulated by PSMD14.
Compared with normal esophageal epithelium, PSMD14 was upregulated in 4-NQO-induced murine esophageal epithelium dysplasia and ESCC tissues. THL could significantly weaken DUB activity of PSMD14. Furthermore, the results of
and
assays showed that THL efficiently suppressed motility and stemness and increased sensitivity to cisplatin in ESCC. Mechanically, THL impaired the interaction between PSMD14 and SNAIL, then promoted the ubiquitination and degradation of SNAIL to inhibit EMT which plays a crucial role in ESCC metastasis, stemness and chemosensitivity. TCGA database analysis revealed that high concomitant PSMD14/SNAIL expression predicted shorter overall survival in esophageal cancer.
Our findings demonstrate for the first time that suppression of PSMD14/SNAIL axis by THL could be a novel and promising therapeutic approach for ESCC clinical therapy.


Alterations of signaling pathways in response to chemical perturbations used to measure mRNA decay rates in yeast

Nichole Eshleman, Xiangxia Luo, Andrew Capaldi, J Ross Buchan
PMID: 31601735   DOI: 10.1261/rna.072892.119

Abstract

Assessing variations in mRNA stability typically involves inhibiting transcription either globally or in a gene-specific manner. Alternatively, mRNA pulse-labeling strategies offer a means to calculate mRNA stability without inhibiting transcription. However, key stress-responsive cell signaling pathways, which affect mRNA stability, may themselves be perturbed by the approaches used to measure mRNA stability, leading to artifactual results. Here, we have focused on common strategies to measure mRNA half-lives in yeast and determined that commonly used transcription inhibitors thiolutin and 1,10 phenanthroline inhibit TORC1 signaling, PKC signaling, and partially activate HOG signaling. Additionally, 4-thiouracil (4tU), a uracil analog used in mRNA pulse-labeling approaches, modestly induces P-bodies, mRNA-protein granules implicated in storage and decay of nontranslating mRNA. Thiolutin also induces P-bodies, whereas phenanthroline has no effect. Doxycycline, which controls "Tet On/Tet Off" regulatable promoters, shows no impact on the above signaling pathways or P-bodies. In summary, our data argues that broad-acting transcriptional inhibitors are problematic for determining mRNA half-life, particularly if studying the impacts of the TORC1, HOG, or PKC pathway on mRNA stability. Regulatable promoter systems are a preferred approach for individual mRNA half-life studies, with 4tU labeling representing a good approach to global mRNA half-life analysis, despite modestly inducing P-bodies.


Thiolutin is a zinc chelator that inhibits the Rpn11 and other JAMM metalloproteases

Linda Lauinger, Jing Li, Anton Shostak, Ibrahim Avi Cemel, Nati Ha, Yaru Zhang, Philipp E Merkl, Simon Obermeyer, Nicolas Stankovic-Valentin, Tobias Schafmeier, Walter J Wever, Albert A Bowers, Kyle P Carter, Amy E Palmer, Herbert Tschochner, Frauke Melchior, Raymond J Deshaies, Michael Brunner, Axel Diernfellner
PMID: 28459440   DOI: 10.1038/nchembio.2370

Abstract

Thiolutin is a disulfide-containing antibiotic and anti-angiogenic compound produced by Streptomyces. Its biological targets are not known. We show that reduced thiolutin is a zinc chelator that inhibits the JAB1/MPN/Mov34 (JAMM) domain-containing metalloprotease Rpn11, a deubiquitinating enzyme of the 19S proteasome. Thiolutin also inhibits the JAMM metalloproteases Csn5, the deneddylase of the COP9 signalosome; AMSH, which regulates ubiquitin-dependent sorting of cell-surface receptors; and BRCC36, a K63-specific deubiquitinase of the BRCC36-containing isopeptidase complex and the BRCA1-BRCA2-containing complex. We provide evidence that other dithiolopyrrolones also function as inhibitors of JAMM metalloproteases.


Blockade of deubiquitinating enzyme PSMD14 overcomes chemoresistance in head and neck squamous cell carcinoma by antagonizing E2F1/Akt/SOX2-mediated stemness

Chao Jing, Yuansheng Duan, Mengqian Zhou, Kai Yue, Shanshan Zhuo, Xingchen Li, Dandan Liu, Beibei Ye, Qingchuan Lai, Linqi Li, Xiaofeng Yao, Hui Wei, Wenchao Zhang, Yansheng Wu, Xudong Wang
PMID: 33456565   DOI: 10.7150/thno.48375

Abstract

Increasing evidence reveals a close relationship between deubiquitinating enzymes (DUBs) and cancer progression. In this study, we attempted to identify the roles and mechanisms of critical DUBs in head and neck squamous cell carcinoma (HNSCC).
Bioinformatics analysis was performed to screen differentially expressed novel DUBs in HNSCC. Immunohistochemistry assay was used to measure the expression of DUB PSMD14 in HNSCC specimens and adjacent normal tissues. The level of PSMD14 in HNSCC tumorigenesis was investigated using a 4-NQO-induced murine HNSCC model. The function of PSMD14 was determined through loss-of-function assays. Chromatin immunoprecipitation, immunoprecipitation and
ubiquitination assay were conducted to explore the potential mechanism of PSMD14. The anti-tumor activity of PSMD14 inhibitor Thiolutin was assessed by
and
experiments.
We identified PSMD14 as one of significantly upregulated DUBs in HNSCC tissues. Aberrant expression of PSMD14 was associated with tumorigenesis and malignant progression of HNSCC and further indicated poor prognosis. The results of
and
experiments demonstrated PSMD14 depletion significantly undermined HNSCC growth, chemoresistance and stemness. Mechanically, PSMD14 inhibited the ubiquitination and degradation of E2F1 to improve the activation of Akt pathway and the transcription of SOX2. Furthermore, PSMD14 inhibitor Thiolutin exhibited a potent anti-tumor effect on HNSCC
and
by impairing DUB activity of PSMD14.
Our findings demonstrate the role and mechanism of PSMD14 in HNSCC, and provide a novel and promising target for diagnosis and clinical therapy of HNSCC.


Thiolutin inhibits endothelial cell adhesion by perturbing Hsp27 interactions with components of the actin and intermediate filament cytoskeleton

Yifeng Jia, Shiaw-Lin Wu, Jeff S Isenberg, Shujia Dai, John M Sipes, Lyndsay Field, Bixi Zeng, Russell W Bandle, Lisa A Ridnour, David A Wink, Ramani Ramchandran, Barry L Karger, David D Roberts
PMID: 19579057   DOI: 10.1007/s12192-009-0130-0

Abstract

Thiolutin is a dithiole synthesized by Streptomyces sp. that inhibits endothelial cell adhesion and tumor growth. We show here that thiolutin potently inhibits developmental angiogenesis in zebrafish and vascular outgrowth from tissue explants in 3D cultures. Thiolutin is a potent and selective inhibitor of endothelial cell adhesion accompanied by rapid induction of HSPB1 (Hsp27) phosphorylation. The inhibitory effects of thiolutin on endothelial cell adhesion are transient, potentially due to a compensatory increase in Hsp27 protein levels. Accordingly, heat shock induction of Hsp27 limits the anti-adhesive activity of thiolutin. Thiolutin treatment results in loss of actin stress fibers, increased cortical actin as cells retract, and decreased cellular F-actin. Mass spectrometric analysis of Hsp27 binding partners following immunoaffinity purification identified several regulatory components of the actin cytoskeleton that associate with Hsp27 in a thiolutin-sensitive manner including several components of the Arp2/3 complex. Among these, ArpC1a is a direct binding partner of Hsp27. Thiolutin treatment induces peripheral localization of phosphorylated Hsp27 and Arp2/3. Hsp27 also associates with the intermediate filament components vimentin and nestin. Thiolutin treatment specifically ablates Hsp27 interaction with nestin and collapses nestin filaments. These results provide new mechanistic insights into regulation of cell adhesion and cytoskeletal dynamics by Hsp27.


Dithiolopyrrolone natural products: isolation, synthesis and biosynthesis

Zhiwei Qin, Sheng Huang, Yi Yu, Hai Deng
PMID: 24141227   DOI: 10.3390/md11103970

Abstract

Dithiolopyrrolones are a class of antibiotics that possess the unique pyrrolinonodithiole (4H-[1,2] dithiolo [4,3-b] pyrrol-5-one) skeleton linked to two variable acyl groups. To date, there are approximately 30 naturally occurring dithiolopyrrolone compounds, including holomycin, thiolutin, and aureothricin, and more recently thiomarinols, a unique class of hybrid marine bacterial natural products containing a dithiolopyrrolone framework linked by an amide bridge with an 8-hydroxyoctanoyl chain linked to a monic acid. Generally, dithiolopyrrolone antibiotics have broad-spectrum antibacterial activity against various microorganisms, including Gram-positive and Gram-negative bacteria, and even parasites. Holomycin appeared to be active against rifamycin-resistant bacteria and also inhibit the growth of the clinical pathogen methicillin-resistant Staphylococcus aureus N315. Its mode of action is believed to inhibit RNA synthesis although the exact mechanism has yet to be established in vitro. A recent work demonstrated that the fish pathogen Yersinia ruckeri employs an RNA methyltransferase for self-resistance during the holomycin production. Moreover, some dithiolopyrrolone derivatives have demonstrated promising antitumor activities. The biosynthetic gene clusters of holomycin have recently been identified in S. clavuligerus and characterized biochemically and genetically. The biosynthetic gene cluster of thiomarinol was also identified from the marine bacterium Pseudoalteromonas sp. SANK 73390, which was uniquely encoded by two independent pathways for pseudomonic acid and pyrrothine in a novel plasmid. The aim of this review is to give an overview about the isolations, characterizations, synthesis, biosynthesis, bioactivities and mode of action of this unique family of dithiolopyrrolone natural products, focusing on the period from 1940s until now.


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